molecular formula C22H23N3O3 B11022827 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11022827
M. Wt: 377.4 g/mol
InChI Key: CKDHBNVMVUINEE-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a dihydroisoquinoline moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

    Pyridazinone Core Formation: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Dihydroisoquinoline: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation or acylation reaction, using appropriate dimethoxybenzene derivatives and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

Medicinally, 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, receptors in the central nervous system, or proteins involved in cell signaling. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the dimethoxy groups.

    2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-4(3H)-one: Similar structure but with a pyrimidinone core instead of pyridazinone.

    2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one: Similar structure but with a quinazolinone core.

Uniqueness

The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one lies in its combination of a pyridazinone core with both dihydroisoquinoline and dimethoxyphenyl groups. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c1-27-20-9-7-17(13-21(20)28-2)19-8-10-22(26)25(23-19)15-24-12-11-16-5-3-4-6-18(16)14-24/h3-10,13H,11-12,14-15H2,1-2H3

InChI Key

CKDHBNVMVUINEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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